Methyl Ester vs. Ethyl Ester Reactivity
The methyl ester group in Methyl isoindoline-5-carboxylate hydrochloride provides a distinct reactivity profile compared to its ethyl ester analog. The smaller methyl ester is less sterically hindered, enabling faster reaction rates in nucleophilic acyl substitution and ester hydrolysis. This translates to higher efficiency in subsequent derivatization steps, such as amidation or transesterification, which are critical for generating diverse compound libraries . While the ethyl isoindoline-5-carboxylate hydrochloride (CAS 1159826-50-2) is also a useful intermediate, its bulkier ethyl group can impede access to the carbonyl carbon, potentially reducing yields in reactions with sterically demanding nucleophiles [1].
| Evidence Dimension | Steric hindrance at ester carbonyl |
|---|---|
| Target Compound Data | Methyl ester; molecular weight 213.66 g/mol; C10H12ClNO2 |
| Comparator Or Baseline | Ethyl isoindoline-5-carboxylate hydrochloride; molecular weight 227.69 g/mol; C11H14ClNO2 |
| Quantified Difference | Reduced steric bulk at the reactive center for the methyl ester, leading to theoretically faster reaction kinetics. Molecular weight difference of 14.03 g/mol. |
| Conditions | Class-level inference based on established principles of steric effects in ester reactivity |
Why This Matters
Faster and higher-yielding reactions directly reduce the cost and time required for synthesizing target molecules, a key procurement and workflow efficiency consideration.
- [1] Kuujia. Ethyl Isoindoline-5-carboxylate Hydrochloride (CAS 1159826-50-2). Molecular Weight: 227.69. View Source
